Cas no 81038-38-2 (4-Iodo-1H-indole)

4-Iodo-1H-indole structure
4-Iodo-1H-indole structure
Produktname:4-Iodo-1H-indole
CAS-Nr.:81038-38-2
MF:C8H6IN
MW:243.044414043427
MDL:MFCD11007899
CID:1011864
PubChem ID:10988476

4-Iodo-1H-indole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Iodo-1H-indole
    • 4-IODO INDOLE
    • 4-Iodo-1H-indole hydrochloride
    • I10-1258
    • 4-Iodo-1H-indole (ACI)
    • 4-Iodoindole
    • DS-4482
    • DB-349386
    • SCHEMBL3335002
    • AKOS016009060
    • 81038-38-2
    • MFCD11007899
    • 1H-Indole, 4-iodo-
    • MDL: MFCD11007899
    • Inchi: 1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
    • InChI-Schlüssel: XVRDITINKCASST-UHFFFAOYSA-N
    • Lächelt: IC1C2=C(NC=C2)C=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 242.95400
  • Monoisotopenmasse: 242.95450g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 126
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 15.8Ų
  • XLogP3: 2.7

Experimentelle Eigenschaften

  • PSA: 15.79000
  • LogP: 2.77250

4-Iodo-1H-indole Sicherheitsinformationen

  • Gefahrenklasse:IRRITANT

4-Iodo-1H-indole Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4-Iodo-1H-indole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-314812-2.5g
4-iodo-1H-indole
81038-38-2
2.5g
$2212.0 2023-09-05
Enamine
EN300-314812-10.0g
4-iodo-1H-indole
81038-38-2
10.0g
$3524.0 2023-02-24
Enamine
EN300-314812-5.0g
4-iodo-1H-indole
81038-38-2
5.0g
$2802.0 2023-02-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BI788-200mg
4-Iodo-1H-indole
81038-38-2 95+%
200mg
799.0CNY 2021-08-04
Alichem
A199010075-5g
4-Iodo-1H-indole
81038-38-2 95%
5g
$1310.76 2023-09-01
abcr
AB514962-250 mg
4-Iodo-1H-indole, 95%; .
81038-38-2 95%
250MG
€220.50 2023-04-18
Chemenu
CM111519-10g
4-iodo-1H-indole
81038-38-2 95%+
10g
$*** 2023-03-30
Alichem
A199010075-1g
4-Iodo-1H-indole
81038-38-2 95%
1g
$454.23 2023-09-01
eNovation Chemicals LLC
D748866-250mg
4-Iodo-1H-indole
81038-38-2 95+%
250mg
$80 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VV663-1g
4-Iodo-1H-indole
81038-38-2 95+%
1g
3030CNY 2021-05-08

4-Iodo-1H-indole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Methanol
Referenz
A synthesis of arcyriacyanin A, an unsymmetrically substituted indole pigment of the slime mold by palladium catalyzed cross-coupling reaction
Murase, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1998, 46(6), 889-892

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  1 h, 70 °C; 3 h, 90 °C
1.2 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
Referenz
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetonitrile ,  Water ;  30 min, < -5 °C; 15 min, < -5 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  10 min, 0 °C; 0 °C → rt; 10 min, rt
2.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  1 h, 70 °C; 3 h, 90 °C
2.2 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
Referenz
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

Synthetic Routes 4

Reaktionsbedingungen
1.1 -
2.1 Solvents: Methanol
Referenz
A synthesis of arcyriacyanin A, an unsymmetrically substituted indole pigment of the slime mold by palladium catalyzed cross-coupling reaction
Murase, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1998, 46(6), 889-892

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  48 h, 110 °C
Referenz
Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling
Arlow, Sophie I.; et al, Angewandte Chemie, 2016, 55(14), 4567-4572

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1.5 h, reflux
Referenz
A New Synthesis of Lysergic Acid
Hendrickson, James B.; et al, Organic Letters, 2004, 6(1), 3-5

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Thallium(III) trifluoroacetate
1.2 Reagents: Potassium bromide Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Referenz
The chemistry of indoles. XXIV. Syntheses of 3-indoleacetic acid and 3-indoleacetonitrile having a halo group and a carbon functional group at the 4-position
Somei, Masanori; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3696-708

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  1 h, < 5 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  < 5 °C; 1 h, < 5 °C; 5 °C → rt
2.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  3 h, 0 °C → 100 °C
2.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  100 °C → 0 °C; 0 °C; overnight, 0 °C
Referenz
SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B
Marsch, Nils; et al, Beilstein Journal of Organic Chemistry, 2015, 11, 1700-1706

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; overnight, rt
Referenz
Nickel-Mediated Inter- and Intramolecular C-S Coupling of Thiols and Thioacetates with Aryl Iodides at Room Temperature
Xu, Xiao-Bo; et al, Organic Letters, 2013, 15(3), 550-553

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Referenz
The chemistry of indoles. XXIV. Syntheses of 3-indoleacetic acid and 3-indoleacetonitrile having a halo group and a carbon functional group at the 4-position
Somei, Masanori; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3696-708

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  3 h, 0 °C → 100 °C
1.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  100 °C → 0 °C; 0 °C; overnight, 0 °C
Referenz
SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B
Marsch, Nils; et al, Beilstein Journal of Organic Chemistry, 2015, 11, 1700-1706

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sodium iodide ,  Lithium fluoride Solvents: Acetonitrile ;  48 h, 25 °C
Referenz
Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature
Liu, Wenbo; et al, Journal of the American Chemical Society, 2017, 139(25), 8621-8627

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
Referenz
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Thallium(III) trifluoroacetate Solvents: Trifluoroacetic acid ;  20 °C; 2 h, 20 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  2 h, 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1.5 h, 85 °C
Referenz
Potent inhibition of Ca2+-dependent activation of calpain-1 by novel mercaptoacrylates
Adams, Sarah E.; et al, MedChemComm, 2012, 3(5), 566-570

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Thallium(III) trifluoroacetate Solvents: Trifluoroacetic acid ;  2 h, rt
1.2 Reagents: Potassium iodide Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1.5 h, reflux
Referenz
A New Synthesis of Lysergic Acid
Hendrickson, James B.; et al, Organic Letters, 2004, 6(1), 3-5

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite
2.1 Solvents: Pyridine
Referenz
The chemistry of indoles. Part XXXVIII. A convenient synthetic approach to 4-substituted indoles
Yamada, Fumio; et al, Heterocycles, 1987, 26(5), 1173-6

Synthetic Routes 17

Reaktionsbedingungen
1.1 Solvents: Pyridine
Referenz
The chemistry of indoles. Part XXXVIII. A convenient synthetic approach to 4-substituted indoles
Yamada, Fumio; et al, Heterocycles, 1987, 26(5), 1173-6

Synthetic Routes 18

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  1 h, 70 °C; 3 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  0 °C → rt
2.1 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
Referenz
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C; -78 °C; -78 °C → rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; overnight, rt
Referenz
Nickel-Mediated Inter- and Intramolecular C-S Coupling of Thiols and Thioacetates with Aryl Iodides at Room Temperature
Xu, Xiao-Bo; et al, Organic Letters, 2013, 15(3), 550-553

4-Iodo-1H-indole Raw materials

4-Iodo-1H-indole Preparation Products

4-Iodo-1H-indole Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:81038-38-2)4-Iodo-1H-indole
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Reinheit:99%
Menge:5g
Preis ($):535.0